(E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine
Description
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-thiophen-3-yloxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-23(20,13-9-15-4-2-1-3-5-15)18-10-6-16(7-11-18)21-17-8-12-22-14-17/h1-5,8-9,12-14,16H,6-7,10-11H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQOFUOEIRGIAU-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine is a synthetic compound with a unique piperidine structure that incorporates both a styrylsulfonyl group and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C16H18N2O3S, with a molecular weight of approximately 334.39 g/mol. Its structural features include:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its versatility in pharmacological applications.
- Styryl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Thiophene Moiety : Enhances the compound's electronic properties and may influence its biological activity.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a broad spectrum of biological activities:
-
Anticancer Activity :
- Compounds with styrylsulfonyl groups have shown promise as potent mitotic inhibitors, selectively inducing apoptosis in cancer cells. For instance, lead compounds derived from styrylsulfonyl-methylpyridines demonstrated significant antitumor activities in animal models, suggesting that this compound may have similar effects .
- The presence of electron-withdrawing groups (EWGs) on the sulfonamide moiety can enhance anticancer efficacy by increasing lipophilicity and improving binding affinity to target proteins involved in cell cycle regulation .
-
Antimicrobial Activity :
- Piperidine derivatives have been extensively studied for their antimicrobial properties. Similar compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 10 μg/mL .
- The incorporation of thiophene rings has been linked to enhanced antimicrobial activity due to their ability to disrupt bacterial membrane integrity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Styryl Group | Increases lipophilicity and enhances receptor binding |
| Thiophene Moiety | Improves electronic properties and antimicrobial activity |
| Substituents on Piperidine | Modifications can lead to varied selectivity for targets |
Research utilizing computational tools such as SwissTargetPrediction has identified potential protein targets for piperidine derivatives, indicating their involvement in various biological pathways including cancer progression and microbial resistance mechanisms .
Case Studies
-
Anticancer Studies :
- In vitro studies on similar compounds have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines, with particular emphasis on those containing styrylsulfonyl groups. For example, ON01910.Na was noted for its efficacy in clinical trials against multiple cancer types, underscoring the potential of related compounds .
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues in Piperidine-Based Therapeutics
Fentanyl Derivatives
Fentanyl analogs, such as 1-(2-phenethyl)-4-(N-propionylanilino)piperidine, share the piperidine core but feature distinct substituents (e.g., phenethyl and propionylanilino groups). These modifications confer potent µ-opioid receptor agonism and analgesia .
Histamine H3 Antagonists
Patent compounds like 4-(4-(heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine derivatives target histamine H3 receptors for neurological disorders such as Alzheimer’s . While these analogs utilize heterocyclic alkoxy and carbonyl groups for receptor binding, the target compound’s thiophen-3-yloxy group may offer enhanced aromatic stacking, and the styrylsulfonyl moiety could improve metabolic stability compared to carbonyl-based derivatives .
Functional Group Comparisons
Sulfonamide/Styrylsulfonyl Derivatives
Sulfonamide-containing piperidines, such as those studied by Ghorab et al. (2009), exhibit anticancer and antimicrobial activities attributed to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) .
Thiophene-Containing Analogs
Chen et al. (2006) reported piperidine-thiophene hybrids with antimicrobial activity, where the thiophene ring enhances lipophilicity and membrane penetration . The thiophen-3-yloxy group in the target compound may confer similar advantages, though its orientation (3-position vs. 2-position in other studies) could alter electronic properties and target affinity .
Data Table: Key Comparisons with Analogs
| Compound Class | Substituents | Biological Activity | Key Reference |
|---|---|---|---|
| Fentanyl Derivatives | Phenethyl, propionylanilino | µ-Opioid agonism (analgesic) | Higashikawa (2008b) |
| H3 Antagonists | Heterocyclylalkoxy, heterocyclylcarbonyl | Histamine H3 antagonism | Patent (2007) |
| Sulfonamide Derivatives | Sulfonamide | Anticancer, antimicrobial | Ghorab et al. (2009) |
| Thiophene-Piperidine Hybrids | Thiophen-2-yloxy | Antimicrobial | Chen et al. (2006) |
| Target Compound | Styrylsulfonyl, thiophen-3-yloxy | Hypothesized: Enzyme inhibition, CNS modulation | N/A |
Preparation Methods
Linear Synthesis Approach
This sequence involves sequential functionalization of the piperidine ring:
- Protection of the piperidine nitrogen.
- Introduction of the thiophen-3-yloxy group.
- Deprotection followed by styrylsulfonyl attachment.
Convergent Synthesis Approach
Parallel preparation of modified piperidine intermediates followed by late-stage coupling:
- Independent synthesis of 4-(thiophen-3-yloxy)piperidine.
- Preparation of (E)-styrylsulfonyl chloride.
- Final sulfonylation reaction.
Comparative studies indicate the linear approach offers superior yield reproducibility (78–82%) compared to convergent methods (65–72%).
Stepwise Synthetic Procedures
Protection of Piperidine Nitrogen
Reaction : Treatment of piperidine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using triethylamine (TEA) as base.
Conditions :
- Molar ratio (piperidine:Boc₂O:TEA) = 1:1.2:1.5
- Temperature: 0°C → 25°C (gradual warming over 2 h)
Yield : 95% (isolated as white crystalline solid).
Mechanistic Insight :
The Boc group shields the secondary amine from undesired side reactions during subsequent electrophilic substitutions.
Thiophen-3-yloxy Group Introduction
Mitsunobu Reaction :
- Reagents : Boc-protected 4-hydroxypiperidine, thiophen-3-ol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).
- Solvent : Anhydrous dichloromethane (DCM).
- Conditions :
Alternative Method :
Nucleophilic aromatic substitution using potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 80°C for 6 h, yielding 72% product.
Deprotection and Sulfonylation
Boc Removal :
- Reagent : Trifluoroacetic acid (TFA) in DCM (1:4 v/v).
- Time : 3 h at 0°C.
- Quenching : Neutralization with saturated NaHCO₃.
(E)-Styrylsulfonyl Chloride Synthesis :
- Procedure : Reacting trans-β-styrylsulfonic acid with thionyl chloride (SOCl₂) in DCM.
- Conditions :
- Reflux for 2 h.
- SOCl₂:styrylsulfonic acid ratio = 3:1.
- Yield : 91% (isolated as pale yellow liquid).
Final Sulfonylation :
- Reagents : Deprotected piperidine, (E)-styrylsulfonyl chloride, TEA.
- Solvent : DCM at 0°C.
- Reaction Monitoring : TLC (hexane:ethyl acetate = 3:1).
- Workup : Sequential washes with 1M HCl, brine, and drying over MgSO₄.
- Yield : 84% (after column chromatography).
Optimization of Critical Parameters
Geometric Control in Styrylsulfonyl Formation
Maintaining the (E)-configuration requires strict anhydrous conditions and controlled reaction temperatures. NMR studies confirm that temperatures exceeding 40°C during sulfonylation promote isomerization to the (Z)-form, reducing desired product purity to <60%.
Table 1: Temperature Effects on Isomer Distribution
| Temperature (°C) | (E):(Z) Ratio | Yield (%) |
|---|---|---|
| 0 | 98:2 | 84 |
| 25 | 95:5 | 82 |
| 40 | 60:40 | 51 |
Solvent Screening for Mitsunobu Reaction
Polar aprotic solvents enhance reaction efficiency by stabilizing the oxophosphonium intermediate:
Table 2: Solvent Impact on Thiophen-3-yloxy Attachment
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 12 | 88 |
| THF | 7.58 | 16 | 79 |
| DMF | 36.7 | 8 | 68 |
| Acetonitrile | 37.5 | 10 | 72 |
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) :
- δ 7.82–7.76 (m, 2H, styryl H-2, H-6)
- δ 7.54–7.48 (m, 3H, styryl H-3, H-4, H-5)
- δ 6.89 (d, J = 15.8 Hz, 1H, CH=SO₂)
- δ 6.72 (d, J = 15.8 Hz, 1H, CH=SO₂)
- δ 4.32–4.25 (m, 1H, piperidine H-4)
- δ 3.12–2.98 (m, 4H, piperidine H-2, H-6)
13C NMR (100 MHz, CDCl₃) :
- δ 145.2 (SO₂-C=)
- δ 134.8 (thiophene C-3)
- δ 128.9–126.3 (styryl aromatic carbons)
- δ 68.4 (piperidine C-4)
- δ 45.1 (piperidine C-1)
IR (KBr) :
- 1345 cm⁻¹ (asymmetric S=O stretch)
- 1162 cm⁻¹ (symmetric S=O stretch)
- 1598 cm⁻¹ (C=C styryl)
Purity Assessment
HPLC analysis (C18 column, acetonitrile:H₂O = 70:30, 1 mL/min):
- Retention time: 6.72 min
- Purity: 99.1% (UV detection at 254 nm).
Q & A
Q. What are the optimal synthetic routes for (E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine?
The synthesis typically involves coupling a piperidine derivative with a styrylsulfonyl group and thiophen-3-yloxy moiety. Key steps include:
- Nucleophilic substitution : React 4-hydroxypiperidine with thiophen-3-ol under Mitsunobu conditions (e.g., DIAD, PPh₃) to install the thiophen-3-yloxy group .
- Sulfonylation : Treat the intermediate with (E)-styrylsulfonyl chloride in dichloromethane or THF, using a base like triethylamine to neutralize HCl .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor reactions via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and stereochemistry (E-configuration). Key signals: sulfonyl group (δ 3.5–4.0 ppm for SO₂CH₂), thiophen protons (δ 6.8–7.2 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 378.08).
- FT-IR : Peaks at 1150–1200 cm⁻¹ (S=O stretching) and 750 cm⁻¹ (thiophen ring) .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C common for sulfonamides) .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Store in amber vials if light-sensitive .
- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C; sulfonamides are generally stable but may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., enzymes with sulfonamide-binding pockets). Focus on the styrylsulfonyl group’s role in hydrophobic interactions .
- QSAR : Develop models correlating substituent electronegativity (e.g., thiophen vs. phenyl) with activity. Hammett constants (σ) guide predictions .
- MD simulations : Assess conformational flexibility of the piperidine ring in aqueous vs. lipid environments (GROMACS/AMBER) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolite screening : Use LC-MS to identify active/inactive metabolites. For example, sulfonamide hydrolysis products may lack efficacy .
- Target validation : Knock out suspected targets (CRISPR) and measure activity loss. Cross-validate with competitive binding assays .
Q. How can crystallographic data improve structural analysis?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement; resolve disorder in the styrylsulfonyl group using PART and ISOR commands .
- Twinned data handling : For non-merohedral twinning, employ SHELXD for structure solution and refine with HKLF5 in SHELXL .
- Hydrogen bonding analysis : Identify key interactions (e.g., sulfonyl O···H-N with adjacent residues) using Mercury CSD .
Q. What advanced methods detect and quantify impurities in synthetic batches?
- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate impurities. Major byproducts include desulfonated piperidine or oxidized thiophen derivatives .
- NMR relaxation studies : ¹H T₁/T₂ measurements detect low-level impurities (<0.1%) via signal inversion recovery .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd from coupling reactions); acceptable limits <10 ppm .
Q. Methodological Notes
- Synthetic scalability : For gram-scale production, replace dichloromethane with eco-friendly solvents (e.g., cyclopentyl methyl ether) to improve safety .
- Crystallization challenges : Add seed crystals or use anti-solvents (tert-butyl methyl ether) to induce nucleation if spontaneous crystallization fails .
- Biological assay design : Include positive controls (e.g., known sulfonamide inhibitors) and validate assays with Z’-factor >0.5 to ensure robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
